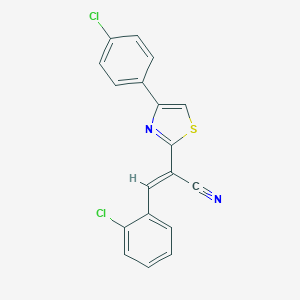
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, commonly known as CTN, is a chemical compound with potential applications in scientific research. CTN is a member of the acrylonitrile family of compounds and is known for its unique chemical structure, which makes it a promising candidate for various research applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves the condensation of 2-chlorobenzaldehyde with 4-(4-chlorophenyl)thiazol-2-amine to form (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylaldehyde, which is then reacted with malononitrile to form the desired product.
Starting Materials
2-chlorobenzaldehyde, 4-(4-chlorophenyl)thiazol-2-amine, malononitrile
Reaction
Step 1: 2-chlorobenzaldehyde is condensed with 4-(4-chlorophenyl)thiazol-2-amine in the presence of a base such as potassium carbonate to form (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylaldehyde., Step 2: The resulting (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylaldehyde is then reacted with malononitrile in the presence of a base such as sodium ethoxide to form (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile.
作用机制
The mechanism of action of CTN is not fully understood, but it is believed to involve the interaction of the compound with specific proteins in the cell. CTN has been shown to selectively bind to certain proteins, which may alter their activity and function. This interaction may also lead to changes in cellular signaling pathways and gene expression.
生化和生理效应
CTN has been shown to have a range of biochemical and physiological effects in various cell types. In particular, CTN has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect may be due to the compound's ability to interact with specific proteins involved in cell survival and proliferation.
实验室实验的优点和局限性
One of the main advantages of CTN for lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. CTN is also relatively easy to synthesize and can be produced in high yields with high purity. However, one limitation of CTN is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research involving CTN. One area of interest is the development of new fluorescent probes based on the CTN structure. These probes could be used to visualize a wide range of biological processes in living cells. Another area of interest is the further investigation of CTN's potential as an anti-cancer agent. This could involve the development of new CTN derivatives with improved efficacy and reduced toxicity. Additionally, the potential use of CTN in other research applications, such as drug discovery and development, should be explored.
科学研究应用
CTN has been used in various scientific research applications due to its unique chemical structure and potential biological activity. One of the most promising applications of CTN is its use as a fluorescent probe for imaging biological systems. CTN has been shown to selectively bind to certain proteins and can be used to visualize their distribution and activity in living cells.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-7-5-12(6-8-15)17-11-23-18(22-17)14(10-21)9-13-3-1-2-4-16(13)20/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZZKMWUYINAOP-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

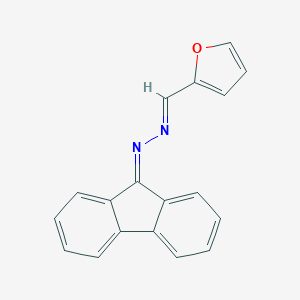
![N'-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide](/img/structure/B377723.png)
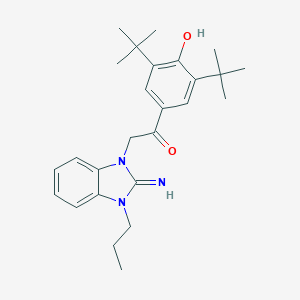
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)
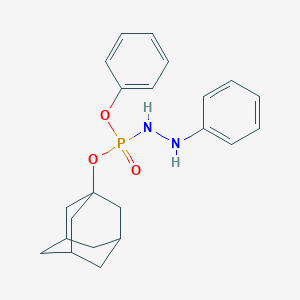
![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![ethyl 2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B377732.png)
![N-(2-chlorobenzylidene)-N-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}amine](/img/structure/B377736.png)
![(4S,14R,17S)-6-(5,5-diphenylpent-4-en-2-yl)-4,17-dimethyl-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadecan-2-one](/img/structure/B377737.png)
![5-ethoxy-2-[({4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}imino)methyl]phenol](/img/structure/B377740.png)
![Diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B377741.png)
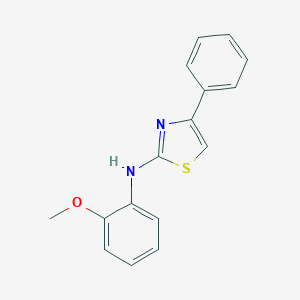
![4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate](/img/structure/B377744.png)